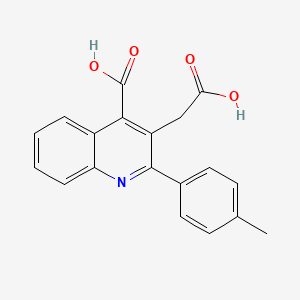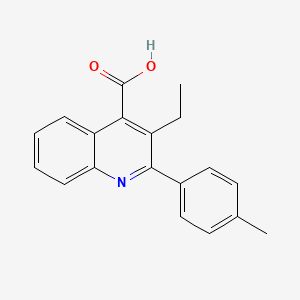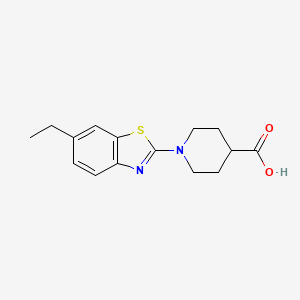![molecular formula C13H10ClN3S B7835570 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine CAS No. 217460-52-1](/img/structure/B7835570.png)
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique structure combining a chlorophenyl group, a methylsulfanyl group, and an imidazo[4,5-c]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the methylsulfanyl group: This step involves the reaction of the imidazo[4,5-c]pyridine intermediate with a methylthiolating agent, such as methylthiol or a methylthiolating reagent.
Attachment of the chlorophenyl group: The final step involves the reaction of the methylsulfanyl-imidazo[4,5-c]pyridine intermediate with a chlorophenyl halide under suitable conditions, such as in the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted imidazo[4,5-c]pyridine.
Substitution: Amino or thiol-substituted imidazo[4,5-c]pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The chlorophenyl and methylsulfanyl groups can enhance its binding affinity and selectivity for these targets, leading to the modulation of specific biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-bromophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine: Similar structure with a bromophenyl group instead of a chlorophenyl group.
2-[(3-methylphenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine: Similar structure with a methylphenyl group instead of a chlorophenyl group.
2-[(3-fluorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-3-1-2-9(6-10)8-18-13-16-11-4-5-15-7-12(11)17-13/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYOWBQQHMLJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC3=C(N2)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398872 |
Source


|
| Record name | 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217460-52-1 |
Source


|
| Record name | 2-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Ketospiro[chroman-2,1''-cyclohexane]-6-yl)oxyacetic acid ethyl ester](/img/structure/B7835495.png)
![Ethyl 1-benzyl-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B7835498.png)
![ethyl 2-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)propanoate](/img/structure/B7835502.png)
![Methyl {[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]thio}acetate](/img/structure/B7835514.png)
![[6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7835529.png)

![methyl 4-(4-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7835546.png)
![6-(2-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B7835548.png)
![N-{[benzyl(2-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B7835551.png)


![2-[(3-fluorobenzyl)thio]-3H-imidazo[4,5-c]pyridine](/img/structure/B7835565.png)
![2-(4-carboxypiperidin-1-yl)sulfonyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B7835574.png)

